molecular formula C6H12Cl3N.ClH B146129 Tris(2-chloroethyl)amine hydrochloride CAS No. 817-09-4

Tris(2-chloroethyl)amine hydrochloride

Cat. No. B146129
CAS RN: 817-09-4
M. Wt: 241 g/mol
InChI Key: VEAUDLLZYJVHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04343745

Procedure details

To the mixture thus obtained, 51.6 g of tris(2-chloroethyl)amine hydrochloride (0.215 mole) are added. The mixture is then heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and then the solvent is removed by distillation under reduced pressure. The excess sodium 2-methoxyethanolate is neutralized by the addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride is filtered off and the solution is distilled.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:9][CH2:10]Cl)[CH2:6][CH2:7]Cl.[CH3:12][O:13][CH2:14][CH2:15][OH:16]>>[CH2:4]([N:5]([CH2:9][CH2:10][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:6][CH2:7][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:3][O:16][CH2:15][CH2:14][O:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The excess sodium 2-methoxyethanolate is neutralized by the addition of 11.6 cm3 aqueous HCl (10 N)
FILTRATION
Type
FILTRATION
Details
The sodium chloride is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solution is distilled

Outcomes

Product
Name
Type
Smiles
C(COCCOC)N(CCOCCOC)CCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.